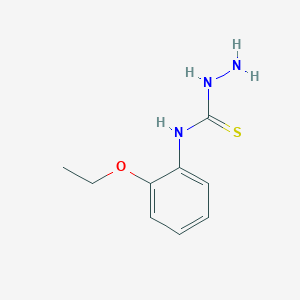

N-(2-ethoxyphenyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis

Research has explored the synthesis, crystal structural investigations, and density functional theory (DFT) calculations of novel thiosemicarbazones, including compounds closely related to N-(2-ethoxyphenyl)hydrazinecarbothioamide. These studies have focused on understanding the molecular and crystal structures through single crystal X-ray diffraction, NMR, UV-vis spectroscopy, and DFT calculations, highlighting the utility of these compounds in molecular structure analysis and theoretical chemistry (Anderson et al., 2016).

Anticancer Potential

The lead optimization of certain hydrazinecarbothioamides has been investigated for their potential in targeting HER-2 overexpressed breast cancer cell lines. This research demonstrates the compounds' efficacy in inhibiting cellular proliferation via DNA degradation, suggesting a promising avenue for cancer treatment (Bhat et al., 2015).

DNA Binding and Antitumor Properties

Another study focused on the synthesis of dioxomolybdenum(VI) complexes with hydrazinecarbothioamide ligands, investigating their DNA binding, cleavage, and antitumor properties. These complexes displayed significant activity against human colorectal cell lines, indicating their potential use in chemotherapy (Hussein et al., 2015).

Fluorescent Sensing for Iron Determination

This compound derivatives have been evaluated as fluorescent sensors for iron (III) determination in aqueous solutions, showcasing their application in environmental and biological sensing. The probes demonstrated good selectivity and a ratiometric response, making them useful tools for iron detection (Marenco et al., 2012).

Anticonvulsant Activity

Derivatives have been designed, synthesized, and evaluated for anticonvulsant activity, with some compounds showing significant protection in seizure models. These findings underscore the therapeutic potential of this compound derivatives in epilepsy treatment (Tripathi & Kumar, 2013).

Nuclease Activity and DNA Cleavage

Research into new thiosemicarbazone derivatives has also explored their nuclease activity, with some compounds demonstrating significant ability to cleave plasmid DNA. This property suggests potential applications in biotechnology and pharmaceutical development (Hussein & Guan, 2016).

Corrosion Inhibition

The corrosion inhibition potentials of thiosemicarbazides, including structures related to this compound, for mild steel in acidic media have been studied, revealing their effectiveness in protecting against corrosion. This research highlights their potential industrial application in corrosion prevention (Ebenso et al., 2010).

Eigenschaften

IUPAC Name |

1-amino-3-(2-ethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-2-13-8-6-4-3-5-7(8)11-9(14)12-10/h3-6H,2,10H2,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSTWHYDBKQKHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499052 |

Source

|

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-51-2 |

Source

|

| Record name | N-(2-Ethoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)

![2-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1313987.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)